![molecular formula C14H13Cl2NO2S B275342 2,4-dichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B275342.png)
2,4-dichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide, also known as Dichlorvos, is a widely used organophosphate insecticide. It is primarily used for the control of insects in agriculture, horticulture, and public health. Dichlorvos is a potent inhibitor of acetylcholinesterase, which is responsible for the breakdown of acetylcholine, a neurotransmitter in the nervous system.
作用机制
2,4-dichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide exerts its insecticidal effects by inhibiting acetylcholinesterase, an enzyme that breaks down acetylcholine in the nervous system. This leads to an accumulation of acetylcholine, which overstimulates the nervous system and causes paralysis and death in insects. In mammals, 2,4-dichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide can also inhibit acetylcholinesterase, leading to similar effects. However, the toxicity of 2,4-dichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide in mammals is much lower than in insects, due to differences in the structure of the nervous system.
Biochemical and Physiological Effects:
2,4-dichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide can have a wide range of biochemical and physiological effects in mammals, depending on the dose and duration of exposure. Acute exposure to high doses of 2,4-dichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide can cause symptoms such as nausea, vomiting, diarrhea, and convulsions. Chronic exposure to lower doses can lead to symptoms such as headaches, dizziness, fatigue, and memory loss. 2,4-dichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide has also been shown to have effects on the immune system, reproductive system, and liver function.
实验室实验的优点和局限性
2,4-dichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide has several advantages as a tool in scientific research. It is a potent inhibitor of acetylcholinesterase, which allows for the study of the effects of acetylcholine accumulation on the nervous system. It is also relatively inexpensive and easy to obtain. However, 2,4-dichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide has several limitations as well. It is highly toxic and must be handled with care. It can also have non-specific effects on other enzymes and receptors in the nervous system, which can complicate the interpretation of results.
未来方向
There are several future directions for research on 2,4-dichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide. One area of interest is the development of safer and more selective acetylcholinesterase inhibitors for use in insect control and scientific research. Another area of interest is the study of the long-term effects of 2,4-dichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide exposure on human health, particularly in populations that are exposed to low levels of the chemical on a chronic basis. Overall, 2,4-dichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide remains an important tool in scientific research and insect control, but its use must be carefully monitored to minimize its potential risks.
合成方法
2,4-dichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide is synthesized by the reaction of 2,4-dichlorobenzenesulfonyl chloride with N-(4-methylbenzyl)amine in the presence of a base, such as triethylamine. The reaction takes place at room temperature and the product is obtained in high yield.
科学研究应用
2,4-dichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide has been extensively studied for its insecticidal properties. It has been used in the control of a wide range of insects, including mosquitoes, flies, cockroaches, and beetles. 2,4-dichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide has also been used in the treatment of head lice, scabies, and other parasitic infestations. In addition, 2,4-dichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide has been used as a tool in scientific research to study the effects of acetylcholinesterase inhibition on the nervous system.
属性
分子式 |
C14H13Cl2NO2S |
|---|---|
分子量 |
330.2 g/mol |
IUPAC 名称 |
2,4-dichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C14H13Cl2NO2S/c1-10-2-4-11(5-3-10)9-17-20(18,19)14-7-6-12(15)8-13(14)16/h2-8,17H,9H2,1H3 |
InChI 键 |
LDPOYXWTNOVIHB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
规范 SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



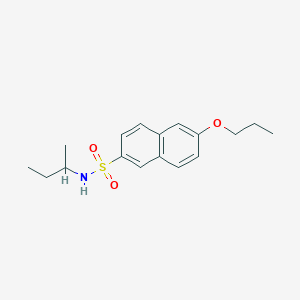
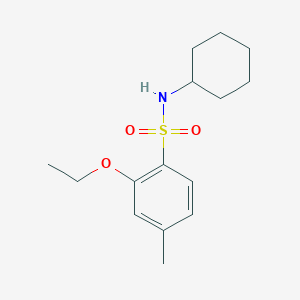
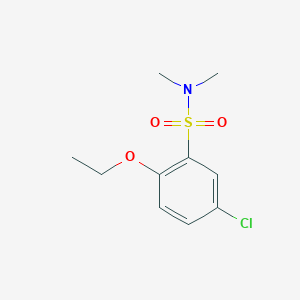
![2-[(6-Propoxynaphthalen-2-yl)sulfonylamino]benzoic acid](/img/structure/B275306.png)

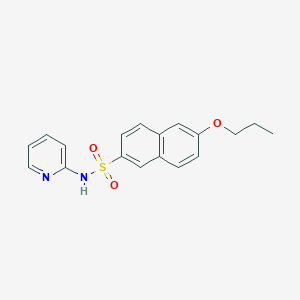
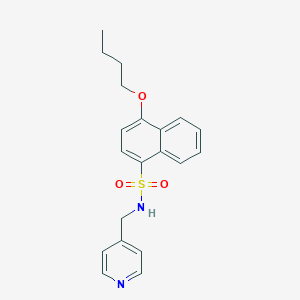






![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-chloro-3-propoxybenzene-1-sulfonamide](/img/structure/B275343.png)